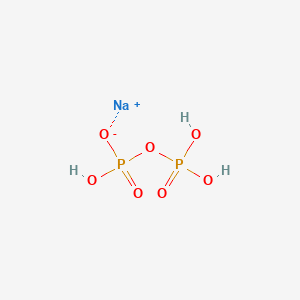

Diphosphoric acid, sodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Diphosphoric acid, sodium salt, also known as disodium pyrophosphate, is a white crystalline powder with the chemical formula Na2H2P2O7. It is commonly used as a food additive, but it also has various scientific research applications.

Mechanism of Action

Diphosphoric acid, sodium salt works as a buffering agent by maintaining the pH of a solution within a specific range. It does this by reacting with excess hydrogen ions (H+) or hydroxide ions (OH-) in the solution. The reaction produces water and Diphosphoric acid, sodium salt pyrophosphate, which helps to neutralize the excess ions and maintain the pH.

Biochemical and Physiological Effects:

Diphosphoric acid, sodium salt has various biochemical and physiological effects. It can affect the activity of enzymes by altering the pH of their environment. It can also affect the solubility and stability of proteins and other biomolecules. Additionally, it can affect the mineralization of teeth and bones.

Advantages and Limitations for Lab Experiments

The advantages of using diphosphoric acid, sodium salt as a buffering agent in lab experiments include its ability to maintain the pH of a solution within a specific range and its low cost. However, its limitations include its potential to interfere with certain assays and its limited buffering capacity at extreme pH values.

Future Directions

There are various future directions for the research and development of diphosphoric acid, sodium salt. One direction is to investigate its potential as a chelating agent for the removal of heavy metals from contaminated soils and water. Another direction is to explore its potential as a therapeutic agent for the treatment of dental and bone diseases. Additionally, further research can be conducted on its effects on enzyme activity and protein stability.

Conclusion:

In conclusion, diphosphoric acid, sodium salt is a versatile compound with various scientific research applications. Its ability to act as a buffering agent and chelating agent makes it a valuable tool in the laboratory. Further research is needed to explore its potential as a therapeutic agent and its effects on enzyme activity and protein stability.

Synthesis Methods

Diphosphoric acid, sodium salt can be synthesized by reacting sodium dihydrogen phosphate (NaH2PO4) with sodium hydroxide (NaOH) in an aqueous solution. The reaction produces Diphosphoric acid, sodium salt pyrophosphate (Na2H2P2O7) and water (H2O).

Scientific Research Applications

Diphosphoric acid, sodium salt has various scientific research applications. It is commonly used as a buffering agent in biochemical and physiological experiments. It can also be used as a chelating agent to remove metal ions from solutions. Additionally, it is used in the preparation of dental cements and in the manufacture of ceramics.

properties

CAS RN |

10042-91-8 |

|---|---|

Product Name |

Diphosphoric acid, sodium salt |

Molecular Formula |

H3NaO7P2 |

Molecular Weight |

199.96 g/mol |

IUPAC Name |

sodium;phosphono hydrogen phosphate |

InChI |

InChI=1S/Na.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6)/q+1;/p-1 |

InChI Key |

YIVJSMIYMAOVSJ-UHFFFAOYSA-M |

SMILES |

OP(=O)(O)OP(=O)(O)[O-].[Na+] |

Canonical SMILES |

OP(=O)(O)OP(=O)(O)[O-].[Na+] |

Other CAS RN |

10042-91-8 |

Related CAS |

7722-88-5 (Parent) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

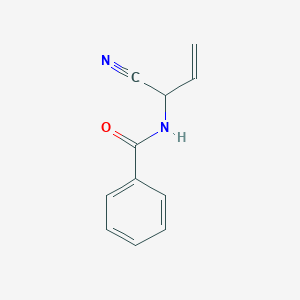

![(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B156327.png)